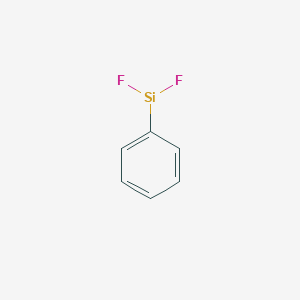

Phenyldifluorosilane

説明

Phenyldifluorosilane (C₆H₅SiHF₂) is an organosilicon compound featuring a phenyl group bonded to a silicon atom with two fluorine substituents. Its molecular structure combines the aromatic phenyl group’s electronic effects with the electronegative fluorine atoms, influencing its reactivity and applications. This compound is primarily utilized in asymmetric hydrosilylation reactions, a critical process in organic synthesis for producing chiral organosilanes with high enantiomeric excess (ee) .

特性

分子式 |

C6H5F2Si |

|---|---|

分子量 |

143.19 g/mol |

InChI |

InChI=1S/C6H5F2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H |

InChIキー |

VCDRBDOSMRVSPW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[Si](F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Phenyldifluorosilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with a fluorinating agent such as antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

Phenyldifluorosilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert this compound to phenylsilane.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols (C6H5Si(OH)2) and siloxanes ((C6H5SiO)n).

Reduction: Phenylsilane (C6H5SiH3).

Substitution: Various substituted silanes depending on the nucleophile used.

科学的研究の応用

Phenyldifluorosilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: The compound can be used in the development of silicon-based biomaterials.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: this compound is used in the production of specialty polymers and coatings.

作用機序

The mechanism by which phenyldifluorosilane exerts its effects depends on the specific application. In hydrosilylation reactions, the compound acts as a source of silicon and hydrogen, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates. The molecular targets and pathways involved vary depending on the reaction conditions and the nature of the substrates.

類似化合物との比較

Key Properties:

- Molecular Formula : C₆H₇F₂Si

- Molecular Weight : 160.21 g/mol

- CAS Number : 454-57-9 (related dimethylphenylfluorosilane variant listed in )

- Reactivity : Moderate Lewis acidity due to fluorine’s electron-withdrawing effects, enabling selective bond activation in catalytic cycles .

Comparison with Similar Fluorinated Silanes

Structural and Functional Differences

The table below summarizes structural features and applications of phenyldifluorosilane and analogous compounds:

Reactivity and Selectivity in Hydrosilylation

This compound demonstrates superior enantioselectivity compared to trichlorosilane and methyldichlorosilane in palladium-catalyzed reactions:

- Example : Reaction of 1,3-cyclohexadiene with this compound yielded allylsilane (S)-34c with 77% ee , outperforming trichlorosilane (66% ee) and methyldichlorosilane (lower selectivity) .

- Mechanistic Insight : Fluorine’s electronegativity reduces silicon’s Lewis acidity, favoring a π-allylpalladium intermediate and 1,4-cis-addition pathways, which enhance stereocontrol .

In contrast, trichlorosilane (HSiCl₃) exhibits higher Lewis acidity, leading to faster but less selective reactions. For instance, hydrosilylation of 1-phenyl-1,3-butadiene with HSiCl₃ produced regioisomers with only 66% ee .

Environmental and Regulatory Considerations

Fluorinated silanes, including this compound, fall under scrutiny for their environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。